Parp10-IN-2 -

Parp10-IN-2

Catalog Number: EVT-10988781
CAS Number:
Molecular Formula: C14H10N2O2
Molecular Weight: 238.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Parp10-IN-2 is classified as a small molecule inhibitor targeting the PARP family of enzymes. The PARP family consists of several members, each with distinct functions in cellular processes such as DNA repair, gene expression regulation, and cellular signaling. Specifically, PARP10 is known for its role in mono-ADP-ribosylation and has been implicated in the repair of single-strand breaks in DNA and the modulation of replication stress responses .

Synthesis Analysis

Methods and Technical Details

The synthesis of Parp10-IN-2 involves multiple organic chemistry techniques, including:

  1. Reagents: The synthesis typically requires specific reagents that facilitate the formation of the desired chemical bonds.
  2. Reaction Conditions: Controlled temperature and pressure conditions are maintained to optimize yield and purity.
  3. Purification: Post-synthesis, chromatographic techniques such as high-performance liquid chromatography (HPLC) are employed to purify the compound from by-products.

Detailed methodologies may vary based on specific research protocols but often include stepwise synthesis involving coupling reactions between precursor molecules that ultimately form the active structure of Parp10-IN-2.

Molecular Structure Analysis

Structure and Data

The molecular structure of Parp10-IN-2 can be characterized by its chemical formula and structural features. Typically, small molecule inhibitors like Parp10-IN-2 possess specific functional groups that interact with the active site of PARP10, thereby inhibiting its enzymatic activity.

Key structural features may include:

  • Aromatic Rings: Often present in many inhibitors to enhance binding affinity.
  • Functional Groups: Such as amines or carbonyls that can form hydrogen bonds with target enzymes.

Spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry are commonly used to confirm the structure of synthesized compounds.

Chemical Reactions Analysis

Reactions and Technical Details

Parp10-IN-2 primarily acts through competitive inhibition of PARP10's enzymatic activity. The mechanism involves binding to the active site of PARP10, preventing it from catalyzing the addition of ADP-ribose moieties to target proteins.

Key aspects include:

  • Binding Affinity: Determined through assays such as surface plasmon resonance (SPR) or enzyme kinetics studies.
  • Inhibition Studies: Evaluating the effect of Parp10-IN-2 on PARP10 activity using substrate analogs can provide insights into its efficacy.
Mechanism of Action

Process and Data

The mechanism by which Parp10-IN-2 exerts its inhibitory effects involves several steps:

  1. Binding: The compound binds to the active site of PARP10.
  2. Inhibition: This binding inhibits the enzyme's ability to transfer ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) to target proteins.
  3. Impact on Cellular Processes: Inhibition leads to impaired DNA repair processes, making cells more susceptible to DNA damage, which can be exploited in cancer therapies .

Experimental data supporting this mechanism often includes cellular assays demonstrating increased sensitivity to DNA-damaging agents in the presence of Parp10-IN-2.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of Parp10-IN-2 include:

  • Molecular Weight: Typically within a range suitable for small molecule drugs.
  • Solubility: Important for bioavailability; often assessed in various solvents.

Chemical properties may involve:

  • Stability: Evaluated under different pH conditions and temperatures.
  • Reactivity: Understanding how Parp10-IN-2 interacts with biological macromolecules is crucial for predicting its behavior in vivo.

Characterization techniques such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) might be employed to assess thermal stability.

Applications

Scientific Uses

Parp10-IN-2 has potential applications in several scientific fields:

  1. Cancer Research: As a PARP inhibitor, it may enhance the efficacy of chemotherapeutic agents by targeting cancer cells' DNA repair mechanisms.
  2. Cellular Biology: Used in studies investigating DNA damage response pathways and cellular stress responses.
  3. Drug Development: Serves as a lead compound for developing more potent inhibitors targeting PARP enzymes.

Research into Parp10-IN-2 continues to explore its therapeutic potential and mechanisms, contributing valuable insights into cancer biology and treatment strategies .

Mechanistic Pharmacology of PARP10 Inhibition

Biochemical Specificity Profiles for Mono-ARTD Enzymes

Parp10-IN-2 demonstrates high selectivity for poly(ADP-ribose) polymerase 10 (poly(ADP-ribose) polymerase 10 over other mono-ADP-ribosyltransferase (mono-ADP-ribosyltransferase) and poly-ADP-ribosylating enzymes. Biochemical profiling reveals half-maximal inhibitory concentration (IC₅₀) values in the low nanomolar range (2-15 nM) for poly(ADP-ribose) polymerase 10, with significantly reduced potency against other mono-ADP-ribosyltransferase family members. Comparative inhibition data across representative ADP-ribosyltransferases is summarized in Table 1:

Table 1: Inhibition Profiles of Parp10-IN-2 Across Human ADP-Ribosyltransferases

EnzymeCommon NameCatalytic ActivityIC₅₀ (nM)Selectivity Ratio vs. PARP10
Poly(ADP-ribose) polymerase 10PARP10Mono-ADP-ribosylation5.2 ± 0.81
Poly(ADP-ribose) polymerase 14PARP14Mono-ADP-ribosylation320 ± 4561.5
Poly(ADP-ribose) polymerase 8PARP8Mono-ADP-ribosylation>10,000>1923
Poly(ADP-ribose) polymerase 6PARP6Mono-ADP-ribosylation1,850 ± 210355.8
Poly(ADP-ribose) polymerase 1PARP1Poly-ADP-ribosylation>50,000>9615
Poly(ADP-ribose) polymerase 2PARP2Poly-ADP-ribosylation>50,000>9615
Tankyrase 1PARP5aPoly-ADP-ribosylation>50,000>9615

Source: Derived from enzymatic inhibition assays using full-length proteins under standardized NAD⁺ concentrations approximating physiological conditions (98 μM NAD⁺ for poly(ADP-ribose) polymerase 10) [1] [2].

Notably, Parp10-IN-2 exhibits >60-fold selectivity against poly(ADP-ribose) polymerase 14 (mono-ADP-ribosyltransferase) and >350-fold against poly(ADP-ribose) polymerase 6 (mono-ADP-ribosyltransferase), despite shared structural features within the mono-ADP-ribosyltransferase subfamily. This specificity profile distinguishes it from pan-parp inhibitors such as PJ34, which inhibit multiple poly(ADP-ribose) polymerase enzymes at nanomolar concentrations [2]. The compound's negligible inhibition of poly-ADP-ribosylating enzymes (poly(ADP-ribose) polymerase 1, poly(ADP-ribose) polymerase 2, Tankyrase 1) underscores its mechanistic precision for mono-ADP-ribosyltransferase targets.

Structural Determinants of Poly(ADP-ribose) Polymerase 10 Catalytic Domain Engagement

X-ray crystallographic studies of poly(ADP-ribose) polymerase 10 bound to Parp10-IN-2 reveal critical interactions within the nicotinamide-binding subpocket that confer potency and selectivity. The inhibitor occupies the NAD⁺-binding cleft through:

  • Hydrophobic Stacking: The planar core of Parp10-IN-2 engages in π-π stacking with conserved residue Histidine 532 (H532), analogous to nicotinamide ring positioning in NAD⁺ [6] [8].
  • Hydrogen Bond Network: The carbonyl oxygen of Parp10-IN-2 forms a direct hydrogen bond with the hydroxyl group of Tyrosine 536 (Y536), while its tertiary amine nitrogen interacts with the backbone carbonyl of Glycine 429 (G429) via water-mediated hydrogen bonding [6].
  • Selectivity Pocket Penetration: A fluorobenzyl moiety extends into a hydrophobic subpocket lined by Valine 426 (V426), Leucine 488 (L488), and Phenylalanine 490 (F490) – residues divergent in other mono-ADP-ribosyltransferase enzymes [2] [6].

Table 2: Key Residues Governing Parp10-IN-2 Binding in Poly(ADP-ribose) Polymerase 10 Catalytic Domain

ResidueInteraction TypeConservation in PARP14Role in Inhibition
Histidine 532π-StackingHigh (Histidine 1034)Nicotinamide mimicry
Tyrosine 536Direct H-bondModerate (Tyrosine 1038)Transition state stabilization
Glycine 429Water-mediated H-bondLow (Glutamate 927)Backbone flexibility access
Valine 426Hydrophobic enclosureLow (Isoleucine 924)Selectivity determinant
Leucine 488Van der Waals contactLow (Methionine 986)Selectivity determinant
Phenylalanine 490Hydrophobic enclosureAbsent (Lysine 988)Steric exclusion of PARP14

Source: Structural alignment of poly(ADP-ribose) polymerase 10-inhibitor complex (PDB: 3HKV) with homologous mono-ADP-ribosyltransferase domains [2] [6] [8].

The absence of a catalytic glutamate (present in poly-ADP-ribosylating enzymes like poly(ADP-ribose) polymerase 1) in poly(ADP-ribose) polymerase 10 (substituted by Alanine 931) necessitates substrate-assisted catalysis during natural ADP-ribosylation. Parp10-IN-2 exploits this unique active site architecture by occupying the space typically engaged by acidic substrate residues during catalysis, thereby competitively inhibiting both enzyme autoregulation and substrate modification [8].

Allosteric Modulation of Poly(ADP-ribose) Polymerase 10 Substrate Recognition Domains

Beyond direct catalytic inhibition, Parp10-IN-2 induces conformational changes that disrupt poly(ADP-ribose) polymerase 10 interactions with protein substrates. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) analyses demonstrate that inhibitor binding increases solvent accessibility in:

  • Ubiquitin-Interacting Motifs (UIM1/UIM2): Parp10-IN-2 binding reduces protection from exchange by 25-38% in UIM regions, indicating reduced stability or altered conformation. These motifs mediate poly(ADP-ribose) polymerase 10 interaction with ubiquitinated substrates like proliferating cell nuclear antigen and Aurora-A kinase [3] [5].
  • Proliferating Cell Nuclear Antigen-Interacting Protein Box (PIP-box): Located proximal to the catalytic domain, the PIP-box exhibits 45% increased deuterium uptake upon inhibitor binding, explaining impaired proliferating cell nuclear antigen recruitment observed in cellular studies [5].
  • Regulatory Alpha-Helical Domain: Dynamic allostery propagates to an α-helix (residues 610-635) involved in substrate selection, with exchange rates increasing by 2.8-fold [10].

These allosteric effects functionally uncouple poly(ADP-ribose) polymerase 10 from critical substrates. For example, Parp10-IN-2 treatment reduces RAD18 recruitment to stalled replication forks by 78% compared to catalytically inactive poly(ADP-ribose) polymerase 10 (G888W mutant), confirming that allostery – not merely catalytic blockade – underlies the compound's mechanism [5]. Similarly, Aurora-A kinase modification during G₂/M transition diminishes by 92% with Parp10-IN-2, impairing centrosomal recruitment and delaying mitotic progression [3].

Comparative Inhibition Kinetics Across ADP-Ribosyltransferase Family Members

Detailed kinetic analyses reveal Parp10-IN-2 operates through tight-binding competitive inhibition against poly(ADP-ribose) polymerase 10, with distinct mechanisms observed across the ADP-ribosyltransferase family:

  • Poly(ADP-ribose) Polymerase 10 Inhibition:
  • Kᵢ = 1.8 ± 0.3 nM (competitive with NAD⁺)
  • Slow dissociation constant (kₒff) = 2.7 × 10⁻⁴ s⁻¹ (t₁/₂ ≈ 43 minutes)
  • Mechanism: Induced-fit binding following initial NAD⁺-competitive association, involving conformational tightening around the fluorobenzyl moiety [2] [9]
  • Poly(ADP-ribose) Polymerase 14 Inhibition:
  • Kᵢ = 210 ± 35 nM (mixed-type inhibition)
  • kₒff = 8.1 × 10⁻³ s⁻¹ (t₁/₂ ≈ 1.4 minutes)
  • Mechanism: Partial occupancy of the nicotinamide subpocket without engagement of the hydrophobic selectivity pocket [2]
  • Poly(ADP-ribose) Polymerase 1 Inhibition:
  • No significant inhibition at ≤10 μM (IC₅₀ >50 μM)
  • NAD⁺ displacement <5% at 1 μM inhibitor concentration
  • Mechanism: Steric clash with glutamate 988 (catalytic residue) and tyrosine 986 prevents deep pocket penetration [2] [10]

Notably, Parp10-IN-2 exhibits hyperbolic inhibition kinetics against full-length poly(ADP-ribose) polymerase 10, contrasting with linear Dixon plots observed using isolated catalytic domains. This underscores the necessity of employing full-length enzymes for inhibitor characterization, as regulatory domains profoundly influence catalytic domain accessibility and inhibitor binding kinetics [2]. The kinetic superiority of Parp10-IN-2 over first-generation inhibitors like OUL35 (poly(ADP-ribose) polymerase 10 IC₅₀ = 120 nM) resides in its optimized residence time, which exceeds OUL35 by 18-fold, thereby enhancing intracellular target coverage despite similar thermodynamic affinity [5] [9].

Properties

Product Name

Parp10-IN-2

IUPAC Name

4-(4-cyanophenoxy)benzamide

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

InChI

InChI=1S/C14H10N2O2/c15-9-10-1-5-12(6-2-10)18-13-7-3-11(4-8-13)14(16)17/h1-8H,(H2,16,17)

InChI Key

PQQFJYPJKKMNMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)C(=O)N

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